1-Methoxy-5,5-dimethylpyrrolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-5,5-dimethylpyrrolidine-2-thione is an organic compound with a unique structure that includes a pyrrolidine ring substituted with a methoxy group and two methyl groups
Vorbereitungsmethoden
The synthesis of 1-Methoxy-5,5-dimethylpyrrolidine-2-thione can be achieved through several synthetic routes. One common method involves the reaction of 5,5-dimethyl-2-pyrrolidinone with methoxyamine under specific conditions to introduce the methoxy group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1-Methoxy-5,5-dimethylpyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-5,5-dimethylpyrrolidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Methoxy-5,5-dimethylpyrrolidine-2-thione involves its interaction with specific molecular targets. The methoxy group and the pyrrolidine ring play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes or disrupting microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-5,5-dimethylpyrrolidine-2-thione can be compared with other similar compounds, such as:
1-Methyl-2-oxy-5,5-dimethylpyrrolidine: This compound has a similar structure but lacks the methoxy group, which may result in different chemical and biological properties.
5,5-Dimethyl-2-pyrrolidinone: This compound is a precursor in the synthesis of this compound and has different reactivity due to the absence of the methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
118699-54-0 |
---|---|
Molekularformel |
C7H13NOS |
Molekulargewicht |
159.25 g/mol |
IUPAC-Name |
1-methoxy-5,5-dimethylpyrrolidine-2-thione |
InChI |
InChI=1S/C7H13NOS/c1-7(2)5-4-6(10)8(7)9-3/h4-5H2,1-3H3 |
InChI-Schlüssel |
UJYNSAGDINIXPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=S)N1OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.